Conformational Restriction and Metabolic Stability Advantage Over Flexible-Chain Analogs
The cyclopropane ring in the target compound introduces ~27.5 kcal/mol of ring strain, which imposes a rigid, well-defined three-dimensional conformation that restricts bond rotation and limits oxidative metabolism compared to flexible-chain analogs [1]. In contrast, the closest commercial analog, N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide (CAS 156997-88-5), lacks the 4-fluorophenyl substituent and has a lower molecular weight (228.29 vs. 320.37 g/mol), which may result in different metabolic clearance rates .
| Evidence Dimension | Molecular weight and ring strain energy |
|---|---|
| Target Compound Data | MW 320.37 g/mol; cyclopropane ring strain ~27.5 kcal/mol |
| Comparator Or Baseline | N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide (CAS 156997-88-5): MW 228.29 g/mol; same cyclopropane ring strain but lacks 4-fluorophenyl group |
| Quantified Difference | MW difference: 92.08 g/mol (40% higher MW for target compound); identical ring strain energy |
| Conditions | Theoretical comparison based on molecular formulas and established ring strain values |
Why This Matters
Higher molecular weight and fluorination can enhance metabolic stability and binding affinity in drug discovery contexts, making this compound a preferred scaffold when prolonged half-life or enhanced target engagement is required.
- [1] Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. View Source
